![molecular formula C14H19NO4S B2762157 Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797344-14-9](/img/structure/B2762157.png)
Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopentyl group would provide a five-membered carbon ring structure, the furan ring would introduce a five-membered ring with an oxygen atom, the sulfonyl group would contribute a sulfur atom double-bonded to two oxygen atoms, the azetidine ring would add a four-membered nitrogen-containing ring, and the methanone group would include a carbonyl group.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring might undergo reactions typical of aromatic compounds, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Enantioselective Synthesis and Functionalization
- The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines from aromatic aldehydes and acetylfuran, resulting in optically pure cyclopropyl ketones and their subsequent conversion into furan derivatives, demonstrates the compound's relevance in producing conformationally restricted amino acid analogs with potential pharmacological applications (Demir et al., 2004).
Synthesis of Furan Derivatives
- The exploration of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement reactions to synthesize cyclopentenone and furan derivatives showcases the compound's utility in constructing complex molecular architectures (Reddy et al., 2012). This process highlights the application in synthesizing diverse heterocyclic compounds critical for drug discovery and material science.
Antibacterial and Enzyme Inhibition Studies
- The synthesis and evaluation of multifunctional amides, including furan derivatives for their enzyme inhibitory potentials and antibacterial activities, suggest the potential of such compounds in developing new therapeutic agents for diseases like Alzheimer's. These studies indicate the compound's role in medicinal chemistry, emphasizing the importance of synthetic furan derivatives in identifying new drug candidates (Hassan et al., 2018).
Material Science and Corrosion Inhibition
- The utilization of related furan compounds in the prevention of corrosion on mild steel in acidic mediums highlights the potential application of Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in material science, specifically in corrosion inhibition. This application extends the compound's relevance beyond pharmaceuticals, demonstrating its versatility in industrial applications (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-4-1-2-5-11)15-8-13(9-15)20(17,18)10-12-6-3-7-19-12/h3,6-7,11,13H,1-2,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAESYQMYTHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.